An In-depth Technical Guide to the Fundamental Properties of Thiomolybdic Acid
An In-depth Technical Guide to the Fundamental Properties of Thiomolybdic Acid
This guide provides a comprehensive overview of the core properties of thiomolybdic acid and its salts, primarily focusing on ammonium tetrathiomolybdate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's synthesis, mechanism of action, and key quantitative data.
Core Chemical and Physical Properties
Thiomolybdic acid, in its fully sulfur-substituted form as tetrathiomolybdate ([MoS₄]²⁻), is a potent copper chelator. The ammonium salt, ammonium tetrathiomolybdate ((NH₄)₂MoS₄), is the most common and well-studied form. It is a crystalline solid, and its properties are summarized below.
Table 1: Physical and Chemical Properties of Ammonium Tetrathiomolybdate
| Property | Value | Reference |
| Molecular Formula | H₈MoN₂S₄ | [1] |
| Molecular Weight | 260.3 g/mol | [1][2] |
| Appearance | Red crystals | [3] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [1] |
| Solubility | Slightly soluble in water. Soluble in alkaline solutions. | [4][5][6] |
| Stability | Thermally and hydrolytically stable, but decomposes in acidic conditions to produce H₂S. | [3][7] |
Synthesis of Ammonium Tetrathiomolybdate
The synthesis of ammonium tetrathiomolybdate typically involves the reaction of a molybdenum source with a sulfurizing agent in an aqueous ammonia solution.
Experimental Protocol: Synthesis from Ammonium Paramolybdate and Ammonium Sulfide
This method is advantageous as it avoids the use of highly toxic hydrogen sulfide gas directly.[8][9]
Materials:
-
Ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ammonium sulfide ((NH₄)₂S) solution
-
Concentrated ammonia solution
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
Dissolve ammonium paramolybdate in a concentrated ammonia solution. The ratio of concentrated ammonia to ammonium paramolybdate can be between 1:1 to 2:1 (v/w).[8]
-
To this solution, add an ammonium sulfide solution. The molar ratio of sulfur to molybdenum should be in the range of 4:1 to 6:1 to ensure complete conversion to tetrathiomolybdate.[8]
-
The reaction can be carried out at a temperature ranging from room temperature to 90°C, with a reaction time of 0.5 to 3 hours.[8]
-
After the reaction is complete, allow the solution to stand for 8 to 24 hours for crystallization to occur.[8]
-
Collect the resulting red crystals of ammonium tetrathiomolybdate by filtration.
-
Wash the crystals with deionized water followed by anhydrous ethanol.
-
Dry the product at room temperature.
A high yield of over 98% can be achieved with this method.[9]
Mechanism of Action: Copper Chelation
Tetrathiomolybdate is a highly effective copper chelator, a property that forms the basis of its therapeutic applications, particularly in Wilson's disease.[10][11][12][13][14]
The primary mechanism involves the formation of a stable tripartite complex between tetrathiomolybdate, copper, and a carrier protein, most notably albumin.[7][11] This complex is then cleared from the body. Tetrathiomolybdate can sequester copper from intracellular stores, including metallothionein.[7] Furthermore, it has been shown to form a stable sulfur-bridged copper-molybdenum cluster with the copper chaperone Atx1, thereby inhibiting intracellular copper trafficking.[15][16] In humans, a significant mode of action is the reduction of intestinal copper absorption.[17]
Biological Activity and Therapeutic Potential
The copper-chelating properties of tetrathiomolybdate give it significant biological activity. Its primary clinical application is in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[10][12][13][14] Beyond this, its ability to modulate copper levels has led to investigations into its anti-angiogenic, anti-inflammatory, and anti-fibrotic effects.[15][18][19] The inhibition of copper-dependent signaling pathways, such as those involving NF-κB, is thought to underlie these broader therapeutic potentials.[15]
Experimental Protocol: Evaluation of Copper Chelation in a Biological System (e.g., cell culture)
This protocol provides a general framework for assessing the copper-chelating efficacy of tetrathiomolybdate in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2 for liver studies)
-
Cell culture medium and supplements
-
Copper sulfate (CuSO₄) solution
-
Ammonium tetrathiomolybdate solution
-
Cell lysis buffer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for copper quantification
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Induce copper loading by treating the cells with a known concentration of CuSO₄ for a specified duration.
-
Remove the copper-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the copper-loaded cells with varying concentrations of ammonium tetrathiomolybdate for different time points.
-
After treatment, wash the cells with PBS and lyse them.
-
Determine the total protein concentration of the cell lysates.
-
Quantify the intracellular copper concentration in the lysates using ICP-MS or AAS.
-
Normalize the copper concentration to the total protein concentration to determine the amount of copper per unit of protein.
-
Compare the copper levels in tetrathiomolybdate-treated cells to untreated copper-loaded controls to assess the extent of copper removal.
Characterization of Thiomolybdates
Several analytical techniques are employed to characterize thiomolybdates and their complexes.
Table 2: Analytical Techniques for Thiomolybdate Characterization
| Technique | Information Obtained | Reference |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of Mo-S vibrational modes. | [20][21] |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions characteristic of the [MoS₄]²⁻ anion. | [20][21] |
| X-ray Diffraction (XRD) | Crystal structure and phase purity. | [1][20] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | [20][21] |
| X-ray Absorption Spectroscopy (XAS) | Local coordination environment of molybdenum and copper in complexes. | [16] |
This guide provides a foundational understanding of thiomolybdic acid for professionals in research and drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation and application of this versatile compound.
References
- 1. Diammonium thiomolybdate | H8MoN2S4-6 | CID 139036358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ammonium thiomolybdate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Molybdic acid | 7782-91-4 [chemicalbook.com]
- 5. Molybdic Acid (85%), ACS Reagent Grade | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 6. AMMONIUM TETRATHIOMOLYBDATE CAS#: 15060-55-6 [m.chemicalbook.com]
- 7. Comparative mechanism and toxicity of tetra- and dithiomolybdates in the removal of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]
- 9. CN105668628A - Preparation method of ATTM (Ammonium Tetrathiomolybdate) - Google Patents [patents.google.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Mechanisms, therapeutic uses, and developmental perspectives of redox-active thiomolybdates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fightingaddictioncenter.com [fightingaddictioncenter.com]
- 13. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.au.dk [pure.au.dk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Tetrathiomolybdate anticopper therapy for Wilson's disease inhibits angiogenesis, fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
